molecular formula C12H9F3N2O B8504662 6-methyl-4-(4-trifluoromethyl-phenyl)-1H-pyrimidin-2-one

6-methyl-4-(4-trifluoromethyl-phenyl)-1H-pyrimidin-2-one

Cat. No. B8504662
M. Wt: 254.21 g/mol
InChI Key: QONHQLCLFZVBAZ-UHFFFAOYSA-N
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Patent
US08183262B2

Procedure details

The title compound was prepared from 6-methyl-4-(4-trifluoromethyl-phenyl)-1H-pyrimidin-2-one (5.1 g, 20.0 mmol) and phosphoryl chloride (10 mL) according to step 3 of the general procedure I. Obtained as a light brown solid (4.1 g, 75%). MS (ISP) 273.1 [(M+H)+]; mp 82-83° C.
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Yield
75%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[NH:7][C:6](=O)[N:5]=[C:4]([C:9]2[CH:14]=[CH:13][C:12]([C:15]([F:18])([F:17])[F:16])=[CH:11][CH:10]=2)[CH:3]=1.P(Cl)(Cl)([Cl:21])=O>>[Cl:21][C:6]1[N:7]=[C:2]([CH3:1])[CH:3]=[C:4]([C:9]2[CH:14]=[CH:13][C:12]([C:15]([F:18])([F:17])[F:16])=[CH:11][CH:10]=2)[N:5]=1

Inputs

Step One
Name
Quantity
5.1 g
Type
reactant
Smiles
CC1=CC(=NC(N1)=O)C1=CC=C(C=C1)C(F)(F)F
Name
Quantity
10 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=CC(=N1)C)C1=CC=C(C=C1)C(F)(F)F
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 4.1 g
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.